Tinengotinib

Descripción

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Structure

3D Structure

Propiedades

Número CAS |

2230490-29-4 |

|---|---|

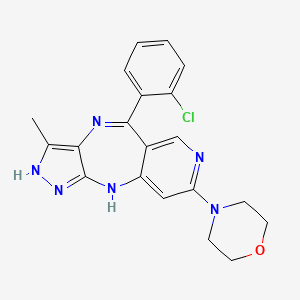

Fórmula molecular |

C20H19ClN6O |

Peso molecular |

394.9 g/mol |

Nombre IUPAC |

4-[9-(2-chlorophenyl)-6-methyl-2,4,5,8,12-pentazatricyclo[8.4.0.03,7]tetradeca-1(14),3,6,8,10,12-hexaen-13-yl]morpholine |

InChI |

InChI=1S/C20H19ClN6O/c1-12-18-20(26-25-12)23-16-10-17(27-6-8-28-9-7-27)22-11-14(16)19(24-18)13-4-2-3-5-15(13)21/h2-5,10-11H,6-9H2,1H3,(H2,23,25,26) |

Clave InChI |

DQFCVOOFMXEPOC-UHFFFAOYSA-N |

SMILES canónico |

CC1=C2C(=NN1)NC3=CC(=NC=C3C(=N2)C4=CC=CC=C4Cl)N5CCOCC5 |

Origen del producto |

United States |

Foundational & Exploratory

Tinengotinib: An In-depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinengotinib (TT-00420) is a novel, orally bioavailable, spectrum-selective small-molecule kinase inhibitor demonstrating significant potential in the treatment of various solid tumors, particularly triple-negative breast cancer (TNBC).[1][2] Its preclinical efficacy stems from its ability to simultaneously target multiple key oncogenic signaling pathways involved in cell proliferation, angiogenesis, and immune regulation. This technical guide provides a detailed overview of the in vitro mechanism of action of this compound, supported by quantitative data, experimental methodologies, and visual representations of the signaling pathways it modulates.

Core Mechanism of Action: Multi-Kinase Inhibition

In vitro biochemical assays have identified this compound as a potent inhibitor of several key kinases.[3][4] The primary mechanism of action involves the direct inhibition of these kinases, leading to the disruption of downstream signaling cascades that are critical for tumor cell growth and survival.

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of this compound against its primary kinase targets has been quantified through various biochemical assays, with the half-maximal inhibitory concentration (IC50) values summarized below.

| Kinase Target | IC50 (nM) | Pathway Association |

| Aurora A | 1.2[1][3] | Mitosis, Cell Cycle Control |

| Aurora B | 3.3[1][3] | Mitosis, Cell Cycle Control |

| FGFR1 | 1.5[3][4] | Angiogenesis, Cell Proliferation |

| FGFR2 | 2.6[5] | Angiogenesis, Cell Proliferation |

| FGFR3 | 3.5[3][4] | Angiogenesis, Cell Proliferation |

| VEGFR2 | Potent Inhibition | Angiogenesis |

| JAK1 | Potent Inhibition | Inflammation, Immune Response |

| JAK2 | Potent Inhibition | Inflammation, Immune Response |

| CSF1R | Potent Inhibition | Immune Regulation (Macrophage) |

Note: Specific IC50 values for VEGFRs, JAK1/2, and CSF1R from primary peer-reviewed literature are not consistently reported in the provided search results, though they are described as strongly inhibited.[6][7] Commercial suppliers and patent literature suggest potent activity.[1][8]

Impact on Cellular Signaling Pathways

This compound exerts its anti-cancer effects by modulating several critical signaling pathways. In vitro studies have elucidated its impact on the Aurora kinase, VEGFR, and JAK/STAT pathways.

Aurora Kinase Signaling Pathway

This compound potently inhibits Aurora A and Aurora B kinases, which are key regulators of mitosis.[1] Inhibition of this pathway leads to defects in mitotic spindle formation, chromosome segregation, and cytokinesis, ultimately resulting in G2/M cell cycle arrest and apoptosis.[3] A key downstream substrate of Aurora B is Histone H3, and treatment with this compound has been shown to reduce its phosphorylation.[6][7]

Caption: this compound inhibits Aurora A/B, disrupting mitosis.

VEGFR Signaling Pathway

This compound targets Vascular Endothelial Growth Factor Receptors (VEGFRs), key mediators of angiogenesis.[3] By inhibiting VEGFR2 phosphorylation, this compound blocks downstream signaling cascades, including the RAS/MEK/ERK and PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[3] This leads to an anti-angiogenic effect, limiting blood supply to tumors.

Caption: this compound blocks VEGFR2 phosphorylation, inhibiting angiogenesis.

JAK/STAT Signaling Pathway

This compound also inhibits Janus kinases (JAK1 and JAK2), which are central to cytokine signaling.[1] By blocking the JAK/STAT pathway, this compound can modulate the tumor microenvironment. Inhibition of STAT3 phosphorylation has been observed in TNBC cell lines following this compound treatment.[9] This can lead to decreased expression of genes involved in proliferation, survival, and immune suppression.[1]

Caption: this compound inhibits JAK phosphorylation, modulating gene expression.

Experimental Protocols

The following sections detail the methodologies for key in vitro experiments used to characterize the mechanism of action of this compound.

Biochemical Kinase Assays

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of target kinases.

Methodology: Biochemical kinase activity was assessed using various platforms such as mobility shift assays, ADP-Glo luminescent assays, or LANCE Ultra assays.[6]

-

Reaction Setup: Recombinant human kinases were incubated with a specific substrate and ATP at its Michaelis-Menten constant (Km) concentration in an appropriate reaction buffer.

-

Compound Incubation: this compound was added in a series of 3-fold dilutions, typically starting from 3 µM, to determine the IC50 value. A vehicle control (DMSO) was run in parallel.[6]

-

Reaction Initiation and Termination: The kinase reaction was initiated by the addition of ATP and incubated at room temperature for a specified time. The reaction was then stopped by the addition of a termination buffer.

-

Signal Detection: The product of the kinase reaction (e.g., phosphorylated substrate or ADP) was quantified using a plate reader. The method of detection is specific to the assay platform used.

-

Data Analysis: The percentage of kinase inhibition was calculated relative to the vehicle control. IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.

Caption: Workflow for determining the IC50 of this compound.

Cell Viability Assay

Objective: To assess the effect of this compound on the proliferation and viability of cancer cell lines.

Methodology: Cell viability was determined using CellTiter-Glo® Luminescent Cell Viability Assay or Cell Counting Kit-8 (CCK-8).[7]

-

Cell Seeding: Cancer cells (e.g., TNBC cell lines) were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubation: Cells were incubated for a specified period (e.g., 72 or 144 hours).[7]

-

Reagent Addition: For the CellTiter-Glo® assay, a volume of reagent equal to the culture medium volume was added to each well. The plate was then mixed on an orbital shaker to induce cell lysis.

-

Signal Measurement: After a brief incubation at room temperature to stabilize the luminescent signal, the luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a luminometer.

-

Data Analysis: The IC50 values for cell viability were calculated from the dose-response curves.

Western Blotting for Phosphorylated Proteins

Objective: To determine the effect of this compound on the phosphorylation status of key proteins in its target signaling pathways.

Methodology:

-

Cell Treatment and Lysis: Cells were treated with this compound at various concentrations for a specified duration. For some experiments, cells were stimulated with growth factors (e.g., VEGF) or synchronized in a specific cell cycle phase (e.g., with nocodazole for Aurora kinase studies).[6][7] Following treatment, cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates was determined using a BCA Protein Assay Kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked (e.g., with 5% BSA in TBST) and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-Aurora A/B, p-Histone H3, p-VEGFR2, p-STAT3) and for the total protein as a loading control.

-

Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound demonstrates a potent and selective multi-kinase inhibitory profile in vitro. Its mechanism of action is centered on the simultaneous disruption of key signaling pathways that drive tumor cell proliferation (Aurora kinases), angiogenesis (VEGFR and FGFR), and immune evasion (JAK/STAT and CSF1R). The in vitro data strongly support its continued development as a promising therapeutic agent for cancers reliant on these pathways, such as triple-negative breast cancer. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of oncology drug discovery and development.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound (TT-00420), a Novel Spectrum-Selective Small-Molecule Kinase Inhibitor, Is Highly Active Against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. adooq.com [adooq.com]

- 5. selleck.co.jp [selleck.co.jp]

- 6. This compound (TT-00420), a Novel Spectrum-Selective Small-Molecule Kinase Inhibitor, Is Highly Active Against Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound (TT 00420) | Aurora Kinase | 2230490-29-4 | Invivochem [invivochem.com]

- 9. aacrjournals.org [aacrjournals.org]

Tinengotinib (TT-00420): A Comprehensive Kinase Target Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tinengotinib (also known as TT-00420) is an orally active, spectrum-selective small-molecule inhibitor that targets multiple kinases involved in key oncogenic processes.[1][2] Preclinical and clinical studies have demonstrated its activity against various solid tumors, including triple-negative breast cancer (TNBC), cholangiocarcinoma (CCA), and small cell lung cancer (SCLC).[3][4][5] Its mechanism of action involves the simultaneous inhibition of several critical signaling pathways that drive tumor cell proliferation, angiogenesis, and modulate the tumor immune microenvironment.[6][7] This document provides an in-depth technical overview of this compound's kinase inhibition profile, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.

Target Kinase Inhibition Profile

Biochemical assays have identified a unique, spectrum-selective profile for this compound, demonstrating potent inhibitory activity against kinases crucial for mitosis, angiogenesis, and cell proliferation.[8] The half-maximal inhibitory concentration (IC50) values for its primary targets are summarized below.

| Target Kinase Family | Specific Kinase | IC50 (nM) | Key Oncogenic Role |

| Aurora Kinases | Aurora A | 1.2[1][9] | Mitotic regulation, cell cycle control |

| Aurora B | 3.3[1][9] | Mitotic regulation, cytokinesis | |

| Fibroblast Growth Factor Receptors (FGFR) | FGFR1 | 1.5 - 3.5[1] | Cell proliferation, survival, angiogenesis |

| FGFR2 | 1.5 - 3.5[1] | Cell proliferation, survival, oncogenic fusions | |

| FGFR3 | 1.5 - 3.5[1] | Cell proliferation, survival | |

| Vascular Endothelial Growth Factor Receptors (VEGFR) | VEGFRs | Not specified | Angiogenesis, vascular permeability |

| Janus Kinases (JAK) | JAK1 | Not specified | Cytokine signaling, immune response |

| JAK2 | Not specified | Cytokine signaling, hematopoiesis | |

| Colony-Stimulating Factor 1 Receptor (CSF1R) | CSF1R | Not specified | Macrophage differentiation and survival |

| Rearranged during Transfection (RET) | RET | Not specified | Cell growth, differentiation, survival |

Core Signaling Pathways and Mechanism of Action

This compound exerts its anti-tumor effects by concurrently blocking several signaling cascades. Its multi-targeted nature allows it to disrupt multiple facets of tumor biology.

The primary mechanism of action for this compound involves the inhibition of Aurora kinases, which is crucial for its anti-proliferative effects, while its impact on other pathways contributes to its overall potency and activity.[10][11]

Caption: Overview of this compound's multi-targeted mechanism of action.

Inhibition of Aurora Kinase and Cell Cycle Progression

A predominant mechanism of this compound is the potent inhibition of Aurora A and Aurora B kinases.[10] These are critical serine/threonine kinases that regulate multiple phases of mitosis. Inhibition of Aurora kinases by this compound disrupts mitotic progression, leading to G2/M cell cycle arrest and subsequent apoptosis.[1] This is evidenced by decreased phosphorylation of the downstream Aurora kinase substrate, Histone H3.[8]

Caption: this compound's inhibition of the Aurora kinase pathway.

Inhibition of Angiogenesis via FGFR and VEGFR Signaling

This compound targets key tyrosine kinase receptors responsible for angiogenesis—the formation of new blood vessels essential for tumor growth.[12] By inhibiting both Fibroblast Growth Factor Receptors (FGFR1/2/3) and Vascular Endothelial Growth Factor Receptors (VEGFRs), this compound disrupts downstream signaling pathways, leading to reduced tumor vascularization.[7][8][12] This dual inhibition can starve tumors of essential nutrients and oxygen.[12] The drug has shown particular potency against cancers with FGFR alterations, including fusions, rearrangements, and acquired resistance mutations.[3][6][13]

Caption: this compound's anti-angiogenic mechanism via FGFR/VEGFR.

Experimental Protocols

The characterization of this compound's kinase profile and cellular effects has been achieved through a series of standardized biochemical and cell-based assays.

Kinase Inhibition Assays

The inhibitory activity of this compound against a broad panel of human protein kinases was determined to identify its targets and quantify its potency.[8]

-

Objective: To determine the IC50 values of this compound against specific kinases.

-

Methodology: A variety of assay formats were employed, including Mobility Shift Assay, ADP-Glo Luminescent Assay, Lance Ultra Assay, or Latha Screen Assay, depending on the specific kinase.[8]

-

Initial Screening: this compound was first screened at a concentration of 500 nmol/L to assess its inhibitory activity on a wide range of prototypic human kinases.[8]

-

IC50 Determination: For kinases showing a high rate of inhibition in the initial screen, full IC50 curves were generated.[8]

-

Compound Dilution: A 3-fold serial dilution of this compound was prepared, typically starting from a concentration of 3 µmol/L.[8]

-

Assay Conditions: All assays were performed with the ATP concentration set at its Michaelis constant (Km) value for each respective kinase to ensure physiologically relevant results.[8]

-

Data Analysis: The resulting data were plotted, and IC50 values were calculated using non-linear regression analysis.

-

Cellular Viability and Proliferation Assays

These assays measure the effect of this compound on the growth and survival of cancer cell lines.

-

Objective: To assess the anti-proliferative effect of this compound on cancer cells.

-

-

Cell Culture: Cancer cell lines (e.g., TNBC subtypes) were seeded in multi-well plates and allowed to adhere overnight.[10]

-

Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).[10]

-

Incubation: Cells were incubated for a defined period, typically 72 hours for TNBC cells or up to 144 hours for other cell types.[8][10]

-

Viability Measurement: Cell viability was quantified using either the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels, or the Cell Counting Kit-8 (CCK-8) assay.[10]

-

General Experimental Workflow

A typical workflow for evaluating a kinase inhibitor like this compound involves progressing from biochemical assays to cell-based functional assays and finally to in vivo models.

Caption: A generalized workflow for preclinical evaluation of this compound.

Conclusion

This compound is a spectrum-selective kinase inhibitor with a well-defined target profile that includes potent, low-nanomolar inhibition of Aurora, FGFR, and VEGFR kinases.[1][9] Its multi-targeted mechanism allows it to simultaneously disrupt cell cycle progression, tumor angiogenesis, and other key oncogenic signaling pathways. This combinatorial inhibitory profile provides a strong rationale for its continued development in treating various solid tumors, particularly those with alterations in its target pathways.[3][10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. An analysis of this compound's R&D progress and its clinical results presented at the 2024 ASCO_GI Annual Meeting [synapse.patsnap.com]

- 3. Efficacy and safety results of FGFR1-3 inhibitor, this compound, as monotherapy in patients with advanced, metastatic cholangiocarcinoma: Results from phase II clinical trial. - ASCO [asco.org]

- 4. First-In-Human Phase I Study of this compound (TT-00420), a Multiple Kinase Inhibitor, as a Single Agent in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. Multiple Kinase Small Molecule Inhibitor this compound (TT‐00420) Alone or With Chemotherapy Inhibit the Growth of SCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. selleckchem.com [selleckchem.com]

- 10. This compound (TT-00420), a Novel Spectrum-Selective Small-Molecule Kinase Inhibitor, Is Highly Active Against Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound (TT-00420), a Novel Spectrum-Selective Small-Molecule Kinase Inhibitor, Is Highly Active Against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is this compound used for? [synapse.patsnap.com]

- 13. This compound Efficacy in Patients With Advanced Cholangiocarcinoma: A Phase 2 Trial | CCA News Online [ccanewsonline.com]

- 14. researchgate.net [researchgate.net]

Tinengotinib: A Deep Dive into its Core Signaling Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tinengotinib (TT-00420) is a spectrum-selective, multi-kinase inhibitor demonstrating significant promise in the treatment of various solid tumors, particularly triple-negative breast cancer (TNBC) and cholangiocarcinoma.[1][2] Its mechanism of action lies in the potent and simultaneous inhibition of several key signaling pathways implicated in tumor proliferation, angiogenesis, and immune evasion. This technical guide provides an in-depth analysis of this compound's inhibitory effects on its primary targets: Aurora kinases, Fibroblast Growth Factor Receptors (FGFR), Vascular Endothelial Growth Factor Receptors (VEGFR), Janus Kinases (JAK), and Colony-Stimulating Factor 1 Receptor (CSF1R). Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in the field of oncology and drug development.

Core Mechanism of Action: Multi-Kinase Inhibition

This compound exerts its anti-tumor effects by targeting multiple critical kinases involved in cancer cell signaling.[3] This multi-pronged approach is designed to overcome the heterogeneity of tumors and potential resistance mechanisms. The primary kinase targets of this compound include:

-

Aurora Kinases (A/B): Key regulators of mitosis.[1]

-

Fibroblast Growth Factor Receptors (FGFR1/2/3): Involved in cell proliferation, survival, and angiogenesis.[4]

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Crucial for angiogenesis.[3]

-

Janus Kinases (JAK1/2): Mediate cytokine signaling and are involved in inflammation and immune responses.[5]

-

Colony-Stimulating Factor 1 Receptor (CSF1R): Plays a role in macrophage differentiation and survival, impacting the tumor microenvironment.[3]

Quantitative Analysis of Kinase Inhibition

The potency of this compound against its target kinases has been determined through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Kinase | IC50 (nM) | Reference |

| Aurora A | 1.2 | [4][5] |

| Aurora B | 3.3 | [4][5] |

| FGFR1 | 1.5 - 3.5 (range) | [4] |

| FGFR2 | 1.5 - 3.5 (range) | [4] |

| FGFR3 | 3.5 | [3][4] |

| VEGFR1 | 2.4 | [3] |

| JAK2 | 0.75 | [3] |

| CSF1R | 7.0 | [3] |

Dissecting the Inhibition of Core Signaling Pathways

Aurora Kinase Signaling Pathway Inhibition

This compound's potent inhibition of Aurora A and Aurora B kinases disrupts the mitotic process, leading to G2/M cell cycle arrest and subsequent apoptosis in cancer cells.[1][4] This is a critical mechanism in rapidly dividing tumor cells. The downstream effects of this inhibition include a reduction in the phosphorylation of Histone H3, a key substrate of Aurora B.[3][6]

JAK/STAT Signaling Pathway Inhibition

The JAK/STAT pathway is a critical signaling cascade for numerous cytokines and growth factors, and its aberrant activation is common in many cancers. This compound inhibits JAK1 and JAK2, thereby blocking the phosphorylation and activation of STAT3.[3] This leads to the downregulation of STAT3 target genes involved in cell proliferation, survival, and angiogenesis, such as CCND1, BCL2L1, and VEGFA.

VEGFR Signaling Pathway Inhibition

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis and is primarily driven by the VEGF/VEGFR signaling pathway. This compound inhibits VEGFRs, leading to a blockade of downstream signaling cascades.[3] This results in the inhibition of endothelial cell proliferation and migration, ultimately suppressing tumor angiogenesis. A key downstream event inhibited by this compound is the phosphorylation of VEGFR2.[3][6]

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of this compound's mechanism of action.

Western Blot Analysis of Protein Phosphorylation

This protocol is designed to assess the phosphorylation status of key signaling proteins upon treatment with this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).

-

Primary antibodies (phospho-specific and total protein).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Treatment and Lysis: Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control for the specified duration. Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on SDS-PAGE gels and transfer to a membrane.

-

Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane with TBST and detect the signal using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

Materials:

-

Phosphate-buffered saline (PBS).

-

70% ethanol (ice-cold).

-

Propidium iodide (PI) staining solution (containing RNase A).

-

Flow cytometer.

Procedure:

-

Cell Treatment and Harvesting: Treat cells with this compound or vehicle control. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a potent multi-kinase inhibitor that effectively targets key signaling pathways driving tumor growth, proliferation, and angiogenesis. Its ability to simultaneously block the Aurora kinase, JAK/STAT, and VEGFR pathways, among others, provides a strong rationale for its continued clinical development in a range of solid tumors. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to advancing our understanding and application of this promising therapeutic agent.

References

- 1. Multiple Kinase Small Molecule Inhibitor this compound (TT‐00420) Alone or With Chemotherapy Inhibit the Growth of SCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (TT-00420), a Novel Spectrum-Selective Small-Molecule Kinase Inhibitor, Is Highly Active Against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (TT-00420), a Novel Spectrum-Selective Small-Molecule Kinase Inhibitor, Is Highly Active Against Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

Tinengotinib: A Technical Guide to a Spectrum-Selective Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tinengotinib (also known as TT-00420) is an orally active, small-molecule kinase inhibitor with a unique spectrum-selective profile, demonstrating significant potential in the treatment of various solid tumors.[1] This technical guide provides an in-depth overview of this compound's chemical structure, physicochemical and pharmacological properties, mechanism of action, and detailed protocols for key experimental validations. By targeting critical pathways involved in cell proliferation, angiogenesis, and immune modulation, this compound represents a promising therapeutic agent, particularly in cancers with limited treatment options like triple-negative breast cancer (TNBC) and cholangiocarcinoma (CCA).[2][3][4]

Chemical Structure and Physicochemical Properties

This compound is a novel multi-kinase inhibitor.[5][6] Its chemical and physical properties are summarized below.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 4-[9-(2-chlorophenyl)-6-methyl-2,4,5,8,12-pentazatricyclo[8.4.0.03,7]tetradeca-1(14),3,6,8,10,12-hexaen-13-yl]morpholine[7] |

| SMILES String | ClC1=C(C2=NC3=C(C)NN=C3NC4=C2C=NC(N5CCOCC5)=C4)C=CC=C1[1] |

| CAS Number | 2230490-29-4[1][5] |

Physicochemical Data

| Property | Value |

| Molecular Formula | C20H19ClN6O[1][5][6] |

| Molecular Weight | 394.86 g/mol [1][5][6] |

| Appearance | Light yellow to yellow solid[1] |

| Solubility | Soluble in DMSO (79 mg/mL); Insoluble in water and ethanol[5] |

| Storage | Store at -20°C as a powder for long-term stability[5][8] |

Pharmacological Properties and Mechanism of Action

This compound is a spectrum-selective multi-kinase inhibitor that targets key proteins involved in oncogenic signaling pathways.[9][10]

Target Kinase Profile

This compound potently inhibits a specific set of kinases crucial for tumor growth, angiogenesis, and immune response evasion.[2][6][7]

| Target Kinase Family | Specific Kinases | IC50 (nM) |

| Mitosis | Aurora A, Aurora B | 1.2, 3.3[1][5] |

| Angiogenesis & Proliferation | FGFR1, FGFR2, FGFR3 | 1.5 - 3.5[1] |

| VEGFRs | - | |

| Immune Activity & Proliferation | JAK1, JAK2 | - |

| CSF1R | - |

Mechanism of Action

The antitumor activity of this compound is attributed to its ability to simultaneously block multiple critical signaling pathways:

-

Inhibition of Mitosis: By targeting Aurora A and B kinases, this compound disrupts mitotic progression, leading to G2/M cell cycle arrest and subsequent apoptosis in cancer cells.[1]

-

Anti-Angiogenesis: It inhibits Fibroblast Growth Factor Receptors (FGFR1/2/3) and Vascular Endothelial Growth Factor Receptors (VEGFRs), key drivers of angiogenesis, thereby reducing blood supply to tumors.[2][11]

-

Modulation of Tumor Microenvironment: this compound targets Janus Kinases (JAK1/2) and Colony-Stimulating Factor 1 Receptor (CSF1R), which are involved in cytokine signaling and the regulation of tumor-associated macrophages (TAMs), respectively.[2][3] This action can alter the tumor immune microenvironment.

-

Inhibition of Proliferation and Survival Pathways: The drug also inhibits the FGFR/JNK-JUN signaling pathway and activates the MEK/ERK-dependent apoptotic pathway.[1]

Caption: this compound's multi-targeted mechanism of action.

Key Experimental Protocols

The following protocols are representative methodologies for evaluating the efficacy of this compound, based on published preclinical studies.

In Vitro Cell Proliferation Assay (CellTiter-Glo®)

This assay determines the effect of this compound on the viability of cancer cell lines.

-

Cell Lines: Triple-Negative Breast Cancer (HCC1806, MDA-MB-468), Gallbladder Cancer (NOZ, GBC-SD).

-

Methodology:

-

Seed cells in 96-well plates at a density of 1,000-10,000 cells/well and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control.

-

Incubate the plates for 72 hours under standard cell culture conditions.

-

Equilibrate the plates to room temperature for 30 minutes.

-

Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

-

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by plotting the percentage of viable cells against the log concentration of this compound and fitting the data to a dose-response curve.

-

Western Blot Analysis of Kinase Inhibition

This protocol assesses this compound's ability to inhibit the phosphorylation of target kinases in a cellular context.

-

Cell Line: HCC1806 for Aurora Kinase; HUVEC for VEGFR2.

-

Methodology:

-

Cell Treatment: Seed cells and grow to 70-80% confluency. For Aurora kinase analysis, synchronize cells in the G2/M phase by treating with 100 nM nocodazole for 16 hours.

-

Treat cells with varying concentrations of this compound or DMSO for 24 hours.

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Separate 20-40 µg of protein lysate on an SDS-PAGE gel.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-Aurora A/B, Aurora A/B, p-Histone H3, p-VEGFR2, and a loading control (e.g., GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Cell Cycle Analysis via Flow Cytometry

This method quantifies the cell cycle arrest induced by this compound.

-

Cell Line: HCC1806.

-

Methodology:

-

Treat cells with this compound or DMSO for 24-48 hours.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove ethanol.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

Deconvolute the resulting DNA content histograms using cell cycle analysis software (e.g., FlowJo) to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Caption: Workflow for cell cycle analysis using flow cytometry.

In Vivo Matrigel Plug Angiogenesis Assay

This in vivo assay evaluates the anti-angiogenic activity of this compound.

-

Animal Model: Female BALB/c nude mice.

-

Methodology:

-

Thaw Matrigel on ice. Mix with angiogenic factors (e.g., 200 ng/mL bFGF and 600 ng/mL VEGF). Prepare a control group with 0.05% BSA.

-

Administer this compound (e.g., 15 mg/kg) or vehicle (e.g., 0.5% methylcellulose) to mice via oral gavage.

-

Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of the mice.

-

Continue daily treatment with this compound or vehicle for a predefined period (e.g., 7-14 days).

-

At the end of the study, excise the Matrigel plugs.

-

Homogenize the plugs and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent) to quantify blood vessel formation.

-

Alternatively, fix plugs in formalin for histological analysis and stain for endothelial markers like CD34.

-

In Vivo Tumor Xenograft Model

This protocol assesses the anti-tumor efficacy of this compound in a preclinical cancer model.

-

Cell Line: HCC1806 TNBC cells.

-

Animal Model: Female athymic nude mice.

-

Methodology:

-

Subcutaneously inject approximately 5 x 106 HCC1806 cells, resuspended in a mixture of PBS and Matrigel, into the flank of each mouse.

-

Monitor tumor growth with caliper measurements. When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

Administer this compound orally (e.g., 5, 10, or 15 mg/kg) or vehicle control once daily.

-

Measure tumor volumes and body weights 2-3 times per week. Calculate tumor volume using the formula: (Length × Width²)/2.

-

At the study endpoint, euthanize the mice, excise the tumors, and weigh them.

-

Tumor tissue can be used for further analysis, such as immunohistochemistry (IHC) for proliferation markers (Ki67) or Western blotting.

-

Clinical Development

This compound is under active investigation in multiple clinical trials for various advanced solid tumors.[12][13] A first-in-human Phase I study (NCT03654547) established its safety, tolerability, and a recommended Phase II dose.[3][9] Subsequent trials are evaluating its efficacy in patients with cholangiocarcinoma (NCT05948475), prostate cancer, and other solid tumors, both as a monotherapy and in combination with other agents.[1][13][14] Preliminary results have shown potential clinical benefits in heavily pretreated patients, including those with FGFR inhibitor-refractory cholangiocarcinoma and TNBC.[9]

Signaling Pathway Overview

This compound's efficacy stems from its ability to disrupt multiple oncogenic signaling cascades simultaneously. The diagram below illustrates the primary pathways targeted by the inhibitor.

Caption: Key signaling pathways inhibited by this compound.

Conclusion

This compound is a potent, orally bioavailable, multi-kinase inhibitor with a well-defined mechanism of action against key drivers of cancer progression. Its ability to concurrently inhibit mitosis, angiogenesis, and pro-tumor inflammatory signaling provides a strong rationale for its development in complex and heterogeneous diseases like TNBC. The preclinical data are robust, and ongoing clinical trials are actively exploring its therapeutic potential across a range of solid tumors, offering new hope for patients with advanced cancers.

References

- 1. First-In-Human Phase I Study of this compound (TT-00420), a Multiple Kinase Inhibitor, as a Single Agent in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. HCC-1806 Xenograft Model - Altogen Labs [altogenlabs.com]

- 4. Multiple Molecular Subtypes of Triple-Negative Breast Cancer Critically Rely on Androgen Receptor and Respond to Enzalutamide In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. Flow cytometry with PI staining | Abcam [abcam.com]

- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Matrigel plug assay: evaluation of the angiogenic response by reverse transcription-quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 11. aacrjournals.org [aacrjournals.org]

- 12. This compound (TT-00420), a Novel Spectrum-Selective Small-Molecule Kinase Inhibitor, Is Highly Active Against Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]

- 14. Breast Cancer Xenograft - Altogen Labs [altogenlabs.com]

Tinengotinib: An In-depth Analysis of its Molecular Targets and Mechanisms of Action

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Tinengotinib (also known as TT-00420) is a novel, orally bioavailable, spectrum-selective small-molecule kinase inhibitor currently under investigation as a potent anti-cancer agent.[1][2] This multi-targeted inhibitor has demonstrated significant preclinical and clinical activity against a range of solid tumors, including triple-negative breast cancer (TNBC), cholangiocarcinoma, and small cell lung cancer.[2][3][4][5] this compound's therapeutic potential stems from its ability to concurrently inhibit key signaling pathways involved in cell proliferation, angiogenesis, and immune modulation. This technical guide provides a comprehensive analysis of this compound's molecular targets, supported by quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

Molecular Targets of this compound

Biochemical assays have revealed that this compound is a multi-kinase inhibitor, potently targeting several kinases crucial for tumor progression.[3][6] The primary molecular targets of this compound include Aurora A and Aurora B kinases, Fibroblast Growth Factor Receptors (FGFR1, 2, and 3), Vascular Endothelial Growth Factor Receptors (VEGFRs), Janus Kinases (JAK1 and 2), and Colony-Stimulating Factor 1 Receptor (CSF1R).[3][7]

Quantitative Inhibition Data

The inhibitory activity of this compound against its primary molecular targets has been quantified through various in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.

| Target | IC50 (nM) |

| Aurora A | 1.2 |

| Aurora B | 3.3 |

| FGFR1 | 1.5 |

| FGFR2 | 2.5 |

| FGFR3 | 3.5 |

| VEGFRs | |

| JAKs | |

| JAK1 | Potent |

| JAK2 | Potent |

| Other Kinases | |

| CSF1R | Potent |

Note: Specific IC50 values for VEGFRs, JAK1, JAK2, and CSF1R are described as potent but numerical values are not consistently publicly available.[3][7]

Signaling Pathways Modulated by this compound

By inhibiting its molecular targets, this compound disrupts several critical signaling cascades that drive cancer cell growth, survival, and the formation of a tumor-supportive microenvironment.

Aurora Kinase Signaling Pathway

Aurora kinases A and B are key regulators of mitosis.[2] Their inhibition by this compound leads to defects in cell cycle progression, specifically causing a G2/M arrest, and can ultimately induce apoptosis.[2][8]

FGFR and VEGFR Signaling Pathways

Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs) are receptor tyrosine kinases that, when activated, promote cell proliferation, survival, and angiogenesis.[6][9] this compound's inhibition of FGFR and VEGFR signaling pathways disrupts these processes, hindering tumor growth and the formation of new blood vessels that supply the tumor.[8]

JAK/STAT Signaling Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in immune response and cell proliferation.[1] Dysregulation of this pathway is common in many cancers.[1] this compound's inhibition of JAK1 and JAK2 can modulate the tumor immune microenvironment and directly inhibit the proliferation of cancer cells dependent on this pathway.[1]

Experimental Protocols

The characterization of this compound's activity and mechanism of action relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assays

To determine the IC50 values of this compound against its target kinases, various in vitro kinase assays are employed, such as mobility shift assays, ADP-Glo luminescent assays, Lance Ultra assays, or Latha screen assays.[4]

General Protocol for ADP-Glo™ Kinase Assay (Representative):

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Reconstitute the recombinant kinase and substrate in the kinase buffer to desired concentrations.

-

Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.

-

Prepare ATP solution in kinase buffer at a concentration twice the final desired concentration.

-

-

Kinase Reaction:

-

In a 384-well plate, add 5 µL of the diluted this compound or vehicle (DMSO) control.

-

Add 10 µL of the kinase/substrate mixture to each well.

-

Initiate the reaction by adding 10 µL of the ATP solution.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes to deplete the remaining ATP.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software.

-

Cell-Based Proliferation Assays

To assess the anti-proliferative effects of this compound on cancer cells, assays such as CellTiter-Glo® Luminescent Cell Viability Assay or CCK-8 are utilized.[4]

General Protocol for CellTiter-Glo® Assay:

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., TNBC cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

-

Assay Procedure:

-

Equilibrate the CellTiter-Glo® Reagent to room temperature.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

Determine the IC50 value for cell proliferation inhibition by plotting the percentage of viability against the log of this compound concentration and fitting the data to a dose-response curve.

-

Western Blot Analysis of Signaling Pathways

Western blotting is used to investigate the effect of this compound on the phosphorylation status of its target kinases and downstream signaling proteins.[10]

General Protocol for Western Blotting:

-

Cell Lysis and Protein Quantification:

-

Treat cells with this compound at various concentrations for a specified duration.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-Aurora A, total Aurora A, phospho-STAT3, total STAT3) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analyze the band intensities to determine the relative changes in protein expression or phosphorylation levels.

-

Conclusion

This compound is a promising multi-targeted kinase inhibitor with a well-defined set of molecular targets that are central to cancer cell proliferation, angiogenesis, and immune evasion. Its potent inhibitory activity against Aurora A/B, FGFR1/2/3, VEGFRs, and JAK1/2 provides a strong rationale for its continued clinical development in a variety of solid tumors. The experimental protocols outlined in this guide offer a framework for the continued investigation of this compound's mechanism of action and for the identification of predictive biomarkers of response. The comprehensive understanding of its molecular interactions is crucial for optimizing its therapeutic use and for the design of rational combination strategies to further enhance its anti-cancer efficacy.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Multiple Kinase Small Molecule Inhibitor this compound (TT‐00420) Alone or With Chemotherapy Inhibit the Growth of SCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (TT-00420), a Novel Spectrum-Selective Small-Molecule Kinase Inhibitor, Is Highly Active Against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 7. selleckchem.com [selleckchem.com]

- 8. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound: A Next-Generation Fibroblast Growth Factor Receptor (FGFR) Inhibitor for CCA | CCA News Online [ccanewsonline.com]

- 10. This compound (TT-00420), a Novel Spectrum-Selective Small-Molecule Kinase Inhibitor, Is Highly Active Against Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Tinengotinib: In Vitro Application Notes and Protocols for Cell-Based Assays

For research use only.

Introduction

Tinengotinib (also known as TT-00420) is a potent, orally available, spectrum-selective small-molecule inhibitor of multiple kinases.[1][2] It primarily targets Aurora A and Aurora B kinases, Fibroblast Growth Factor Receptors (FGFR1/2/3), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Janus Kinases (JAK1/2).[1][3] By concurrently inhibiting these key signaling pathways, this compound disrupts essential cellular processes in cancer cells, including proliferation, angiogenesis, and immune responses.[3][4] These application notes provide detailed protocols for in vitro studies using this compound in cancer cell culture.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against Key Kinases

| Target Kinase | IC50 (nM) |

| Aurora A | 1.2[1] |

| Aurora B | 3.3[1] |

| FGFR1 | 2.3[5] |

| FGFR2 | 1.5[5] |

| FGFR3 | 3.5[5] |

| VEGFR1 | 2.4[5] |

| KDR (VEGFR2) | 2.5[5] |

| VEGFR3 | 0.93[5] |

| JAK1 | 15[5] |

| JAK2 | 0.75[5] |

| CSF1R | 7.0[5] |

Table 2: Cellular IC50 Values of this compound in Selected Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time | IC50 (nM) |

| HCC1806 | Triple-Negative Breast Cancer (TNBC) | 72 hours | Value not explicitly stated, but potent inhibition observed[6] |

| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 72 hours | Value not explicitly stated, but potent inhibition observed[6] |

| MDA-MB-468 | Triple-Negative Breast Cancer (TNBC) | 72 hours | Concentration-dependent inhibition observed[7] |

| NOZ | Gallbladder Cancer | 72 hours | Concentration-dependent inhibition observed[7] |

| GBC-SD | Gallbladder Cancer | 72 hours | Concentration-dependent inhibition observed[7] |

| KATO III | Gastric Carcinoma | Not Specified | Used for pFGFR2 inhibition assay[8] |

Note: IC50 values can vary between experiments and laboratories due to differences in assay conditions (e.g., cell density, serum concentration, assay duration). Researchers are encouraged to determine the IC50 for their specific cell lines and experimental setup.

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution : this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in sterile, anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM.[1][7]

-

Example Calculation: For a 10 mM stock solution of this compound (Molecular Weight: 394.86 g/mol ), dissolve 3.95 mg in 1 mL of DMSO.

-

-

Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7] When ready to use, thaw an aliquot at room temperature and dilute to the desired final concentration in cell culture medium.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for determining the effect of this compound on cancer cell viability.

-

Cell Seeding :

-

Harvest and count cells from a sub-confluent culture.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well, depending on the cell line's growth rate).

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment :

-

Prepare serial dilutions of this compound in fresh cell culture medium. A typical concentration range to test would be 0.1 nM to 10 µM.[7]

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).[6][7]

-

-

MTT Addition and Incubation :

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization and Measurement :

-

Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Gently pipette to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis :

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Western Blot Analysis for Signaling Pathway Inhibition

This protocol allows for the detection of changes in protein phosphorylation and expression levels in key signaling pathways affected by this compound.

-

Cell Lysis :

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).[6]

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Collect the cell lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer :

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting :

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Recommended targets include phospho-Aurora A/B, total Aurora A/B, phospho-FGFR, total FGFR, phospho-STAT3, total STAT3, and downstream effectors like phospho-Histone H3.[6]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection :

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

Use a loading control, such as GAPDH or β-actin, to normalize protein levels.

-

In Vitro Angiogenesis Assay (HUVEC Tube Formation)

This assay assesses the anti-angiogenic potential of this compound by measuring its effect on the formation of capillary-like structures by Human Umbilical Vein Endothelial Cells (HUVECs).

-

Plate Coating :

-

Thaw Matrigel or a similar basement membrane matrix on ice.

-

Coat the wells of a 96-well plate with 50 µL of Matrigel per well.

-

Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

-

-

Cell Seeding and Treatment :

-

Incubation and Visualization :

-

Incubate the plate at 37°C in a 5% CO2 incubator for 6-18 hours.[9]

-

Monitor the formation of tube-like structures using an inverted microscope.

-

Capture images of the tube networks for quantification.

-

-

Quantification :

-

Analyze the captured images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

-

Quantify parameters such as the total tube length, number of junctions, and number of branches.

-

Compare the results from this compound-treated wells to the vehicle control to determine the extent of angiogenesis inhibition.

-

Mandatory Visualizations

Caption: this compound's multi-targeted mechanism of action.

Caption: General workflow for in vitro cell-based assays with this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound (TT 00420) | Aurora Kinase | 2230490-29-4 | Invivochem [invivochem.com]

- 3. Multiple Kinase Small Molecule Inhibitor this compound (TT‐00420) Alone or With Chemotherapy Inhibit the Growth of SCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound (TT-00420), a Novel Spectrum-Selective Small-Molecule Kinase Inhibitor, Is Highly Active Against Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. First-In-Human Phase I Study of this compound (TT-00420), a Multiple Kinase Inhibitor, as a Single Agent in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A high-content tube formation assay using an in vitro angiogenesis model [moleculardevices.com]

Tinengotinib's Potency Across Various Cancer Cell Lines: Application Notes and Protocols

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the multi-kinase inhibitor Tinengotinib (also known as TT-00420). The focus is on its inhibitory concentration (IC50) values across a range of cancer cell lines, outlining its potential as a therapeutic agent. This report includes a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Application Notes

This compound is a spectrum-selective small-molecule kinase inhibitor that has demonstrated significant anti-proliferative effects in various cancer models.[1][2] It primarily targets key kinases involved in mitosis, angiogenesis, and tumor cell proliferation.[1][3] Biochemical assays have confirmed its potent inhibitory activity against Aurora A/B, FGFR1/2/3, VEGFRs, JAK1/2, and CSF1R.[1][4]

The data presented herein reveals this compound's efficacy, particularly in triple-negative breast cancer (TNBC) and small cell lung cancer (SCLC), highlighting its potential for further investigation in these and other malignancies.

Data Presentation: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) of this compound has been determined in a panel of breast cancer and small cell lung cancer cell lines. The results, summarized in the tables below, showcase a pronounced and selective inhibitory effect on TNBC cell lines compared to luminal breast cancer cell lines.

Table 1: IC50 Values of this compound in Breast Cancer Cell Lines

| Cell Line | Subtype | IC50 (nmol/L) |

| Triple-Negative Breast Cancer (TNBC) | ||

| HCC1806 | Basal-like 2 (BL2) | 160 |

| MDA-MB-468 | Basal-like 1 (BL1) | 18 |

| BT-549 | Mesenchymal (M) | 4 |

| HS-578T | Mesenchymal stem-like (MSL) | 12 |

| MDA-MB-231 | Mesenchymal stem-like (MSL) | 67 |

| SUM-159PT | Mesenchymal stem-like (MSL) | 115 |

| Luminal Breast Cancer | ||

| T-47D | Luminal | >10,000 |

| MCF-7 | Luminal | >10,000 |

| ZR-75-1 | Luminal | >10,000 |

| BT-474 | Luminal | >10,000 |

| SK-BR-3 | Luminal | >10,000 |

| MDA-MB-453 | Luminal AR (LAR) | >10,000 |

| AU-565 | Luminal | >10,000 |

Data extracted from a study by Peng et al. (2023) in Molecular Cancer Therapeutics. The treatment duration was 72 hours for TNBC cell lines and 144 hours for luminal cell lines.

Table 2: IC50 Values of this compound in Small Cell Lung Cancer (SCLC) Cell Lines

| Cell Line | IC50 (μg/mL) |

| H446 | ~0.1 |

| H2227 | ~0.1 |

| H69 | ~0.2 |

| H196 | ~0.2 |

| H1092 | ~0.4 |

| SBC-5 | ~0.8 |

Data is estimated from graphical representations in a study on SCLC, where cells were treated for 48 hours.[2][5]

Experimental Protocols

The following is a detailed methodology for determining the IC50 values of this compound in adherent cancer cell lines, based on commonly used cell viability assays such as the MTT or AlamarBlue™ assay.[6]

Protocol: Determination of IC50 using a Cell Viability Assay

1. Cell Seeding and Culture:

- Culture cancer cell lines in their recommended growth medium supplemented with fetal bovine serum and antibiotics.

- Harvest cells during the logarithmic growth phase.

- Seed the cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours in a humidified incubator at 37°C with 5% CO2.

2. Compound Preparation and Treatment:

- Prepare a stock solution of this compound in a suitable solvent, such as DMSO.

- Perform serial dilutions of the this compound stock solution in the cell culture medium to achieve a range of final concentrations.

- Remove the existing medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control (e.g., DMSO at the highest concentration used for dilutions) and untreated controls.

3. Incubation:

- Incubate the plates for a specified period (e.g., 48 to 72 hours) at 37°C in a 5% CO2 incubator.

4. Cell Viability Assay (MTT Assay Example):

- After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

- Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

- Shake the plate gently for 10 minutes to ensure complete dissolution.

- Measure the absorbance at a wavelength of 490 nm using a microplate reader.

5. Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Plot the log of the drug concentration against the percentage of cell viability.

- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

To better illustrate the mechanisms and processes involved, the following diagrams have been generated using the DOT language.

Caption: this compound's multi-targeted signaling pathway inhibition.

Caption: Experimental workflow for IC50 value determination.

References

- 1. Multiple Kinase Small Molecule Inhibitor this compound (TT-00420) Alone or With Chemotherapy Inhibit the Growth of SCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. onclive.com [onclive.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound (TT-00420), a Novel Spectrum-Selective Small-Molecule Kinase Inhibitor, Is Highly Active Against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of Tinengotinib Stock Solution in DMSO

For research, scientific, and drug development professionals.

Introduction

Tinengotinib (also known as TT-00420) is a multi-kinase inhibitor targeting Aurora A/B, FGFR1/2/3, VEGFRs, JAK1/2, and CSF1R, which are implicated in cancer cell proliferation, angiogenesis, and immune response.[1][2] Accurate and consistent preparation of stock solutions is crucial for reliable in vitro and in vivo experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound due to its high solubilizing capacity for such compounds.[3] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO.

Quantitative Data Summary

A summary of the essential quantitative data for this compound is provided in the table below for easy reference.

| Parameter | Value | Reference |

| Molecular Weight | 394.86 g/mol | [1][4][5][6] |

| CAS Number | 2230490-29-4 | [1][4][7] |

| Solubility in DMSO | 79 mg/mL (200.07 mM) | [3] |

| Appearance | Yellow solid | [7] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the quantities accordingly for different desired concentrations.

Materials:

-

This compound powder (CAS: 2230490-29-4)

-

Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Procedure:

-

Pre-weighing Preparation:

-

Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.

-

Ensure all equipment is clean, dry, and calibrated.

-

-

Weighing this compound:

-

Tare the analytical balance with a sterile microcentrifuge tube.

-

Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.9486 mg of this compound.

-

Calculation:

-

Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

-

0.001 L x 0.010 mol/L x 394.86 g/mol = 0.0039486 g = 3.9486 mg

-

-

-

-

Dissolving in DMSO:

-

Add the appropriate volume of DMSO to the microcentrifuge tube containing the weighed this compound. To prepare a 10 mM solution with 3.9486 mg of this compound, add 1 mL of DMSO.

-

Cap the tube securely.

-

-

Ensuring Complete Dissolution:

-

Vortex the solution for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear. If necessary, gentle warming in a water bath (not exceeding 37°C) can aid dissolution.

-

-

Aliquoting and Storage:

-

For ease of use and to avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[7] For storage in solvent, -80°C is recommended for up to 6 months and -20°C for up to 1 month.[4]

-

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways targeted by this compound and the experimental workflow for preparing the stock solution.

Caption: Signaling pathways inhibited by this compound.

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for Tinengotinib Administration in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Tinengotinib (TT-00420), a multi-kinase inhibitor, in mouse xenograft models. The protocols and data presented are compiled from preclinical studies and are intended to guide researchers in designing and executing in vivo efficacy studies.

Introduction to this compound

This compound is a novel, orally available, small-molecule kinase inhibitor with a spectrum-selective profile. It has demonstrated potent activity against several key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.[1][2][3] Its primary targets include Aurora kinases A and B, fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and Janus kinases (JAKs).[1][2][3] Preclinical studies have shown its efficacy in various solid tumor models, including triple-negative breast cancer (TNBC) and cholangiocarcinoma.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in mouse xenograft models.

Table 1: In Vivo Efficacy of this compound in a Triple-Negative Breast Cancer (TNBC) Xenograft Model

| Xenograft Model | Cell Line | Mouse Strain | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) |

| Subcutaneous | HCC1806 | Female nude mice | This compound (dose-dependent) | Once daily, oral | Strong, dose-dependent inhibition observed |

Data extracted from a study on the activity of this compound in TNBC preclinical models.[1]

Table 2: In Vivo Efficacy of this compound in a Cholangiocarcinoma Patient-Derived Xenograft (PDX) Model

| Xenograft Model | Cancer Type | Mouse Strain | Treatment | Dosing Schedule | Outcome |

| Subcutaneous PDX (CC6204) | Cholangiocarcinoma (FGFR2-BICC1 fusion) | Female BALB/c nude mice | This compound (15 mg/kg) | Oral | Effective tumor growth inhibition |

Data from a study validating the in vivo effectiveness of this compound in FGFR2 fusion-driven cholangiocarcinoma.[4]

Table 3: Preclinical Pharmacokinetic Parameters of this compound

| Species | Administration Route | Key Findings |

| Rat | Oral | Good oral bioavailability and dose-dependent exposure.[4][5] |

| Dog | Oral | Good oral bioavailability and dose-dependent exposure.[4][5] |

Pharmacokinetic profiles were established in preclinical animal models.[4][5]

Experimental Protocols

The following are detailed protocols for the administration of this compound in common mouse xenograft models.

Protocol for Subcutaneous HCC1806 TNBC Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a TNBC cell line-derived xenograft model.

Materials:

-

HCC1806 human TNBC cell line

-

Female nude mice

-

Matrigel (optional, for cell suspension)

-

This compound (TT-00420)

-

Vehicle: 0.5% Methylcellulose (MC)

-

Calipers for tumor measurement

Procedure:

-

Cell Culture: Culture HCC1806 cells according to standard cell culture protocols.

-

Cell Implantation:

-

Harvest HCC1806 cells and resuspend them in an appropriate buffer or a mixture with Matrigel.

-

Subcutaneously inoculate 1x10^6 HCC1806 cells into the flank of female nude mice.[1]

-

-

Tumor Growth Monitoring:

-

Allow tumors to establish and grow to a mean size of approximately 100 mm³.

-

Measure tumor dimensions twice a week using calipers.[1]

-

Calculate tumor volume using the formula: V = (length x width²)/2.

-

-

Drug Administration:

-

Efficacy Evaluation:

-

Continue treatment and tumor monitoring for the duration of the study.

-

At the end of the study, calculate the tumor growth inhibition (TGI) by comparing the tumor volumes of the treated groups to the vehicle control group.

-

Protocol for Subcutaneous Cholangiocarcinoma PDX Model

Objective: To assess the in vivo efficacy of this compound in a patient-derived xenograft model of cholangiocarcinoma.

Materials:

-

Cholangiocarcinoma PDX model with FGFR2-BICC1 gene fusion (e.g., CC6204)

-

Female BALB/c nude mice

-

This compound (TT-00420)

-

Appropriate vehicle for oral administration

-

Surgical tools for tumor fragment implantation

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

Subcutaneously implant tumor fragments from the cholangiocarcinoma PDX model into the flank of female BALB/c nude mice.[4]

-

-

Tumor Growth Monitoring:

-

Monitor mice for tumor engraftment and growth.

-

Once tumors reach a palpable size, begin regular measurements with calipers.

-

-

Drug Administration:

-

Efficacy Evaluation:

-

Measure tumor volumes regularly throughout the study.

-

Calculate the relative tumor volume and tumor growth inhibition (TGI) to determine the efficacy of the treatment.

-

Visualizations

Signaling Pathways Inhibited by this compound

References

- 1. This compound (TT-00420), a Novel Spectrum-Selective Small-Molecule Kinase Inhibitor, Is Highly Active Against Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound (TT-00420), a Novel Spectrum-Selective Small-Molecule Kinase Inhibitor, Is Highly Active Against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. First-In-Human Phase I Study of this compound (TT-00420), a Multiple Kinase Inhibitor, as a Single Agent in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo pharmacokinetics, disposition, and drug-drug interaction potential of this compound (TT-00420), a promising investigational drug for treatment of cholangiocarcinoma and other solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Detection of p-Aurora A Inhibition by Tinengotinib via Western Blot

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the inhibitory effect of Tinengotinib on the phosphorylation of Aurora A kinase (p-Aurora A) in a cellular context using Western blotting.

Introduction

This compound (TT-00420) is a multi-kinase inhibitor that has been shown to strongly inhibit Aurora A and Aurora B kinases.[1][2][3][4] Inhibition of these kinases is a promising strategy in cancer therapy, as they play crucial roles in cell cycle regulation.[5] A key mechanism of action for this compound is the reduction of Aurora A phosphorylation, which is critical for its kinase activity.[1][6] This protocol outlines a Western blot procedure to qualitatively and semi-quantitatively measure the levels of phosphorylated Aurora A at Threonine 288 (p-Aurora A Thr288) in cell lysates following treatment with this compound.

Signaling Pathway of this compound Action on Aurora A

This compound acts as an inhibitor of Aurora A kinase, thereby blocking its autophosphorylation at Thr288. This phosphorylation event is essential for the full activation of Aurora A. By preventing this, this compound disrupts downstream signaling pathways that are critical for mitotic progression, leading to cell cycle arrest, typically at the G2/M phase.[3][5]

Caption: this compound inhibits Aurora A autophosphorylation, blocking downstream signaling and mitotic progression.

Experimental Protocol: Western Blot for p-Aurora A